molecular formula C15H15N5O3S2 B2514305 5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1324679-51-7

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2514305
CAS RN: 1324679-51-7
M. Wt: 377.44
InChI Key: DIBBYZVBIDVEOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties involves a series of chemical reactions that result in the formation of the desired compound. The structures of these compounds are typically confirmed using spectroscopic data such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR), as well as elemental analyses .

Molecular Structure Analysis

The molecular structure of sulfone derivatives is characterized by the presence of a sulfone group attached to a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a five-membered heterocyclic compound containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in the ring. The presence of these functional groups is essential for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfone derivatives with 1,3,4-oxadiazole moieties are not detailed in the provided papers. However, such reactions typically include steps like the formation of the oxadiazole ring, introduction of the sulfone group, and various coupling reactions to attach different substituents that may enhance the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives with 1,3,4-oxadiazole moieties are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as agrochemicals. The biological activity, such as antifungal and antibacterial effects, is a key chemical property that has been evaluated in these studies. For instance, compounds from this class have shown good antifungal activities against plant pathogenic fungi and promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research has indicated that sulfone linked bis heterocycles, including those with 1,3,4-oxadiazole moieties, exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown comparable antibacterial activity to chloramphenicol against certain bacteria and comparable antifungal activity to ketoconazole against specific fungi. Moreover, some compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting potential for cancer therapy applications (Muralikrishna et al., 2012).

Antifungal and Antibacterial Properties

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and found to possess good antifungal activities against various plant pathogenic fungi. Some of these compounds exhibited superior activity compared to commercial fungicides, highlighting their potential as agrochemicals (Xu et al., 2011). Additionally, certain sulfone derivatives demonstrated effective antibacterial activities against rice bacterial leaf blight, a significant agricultural concern, indicating their utility in crop protection (Shi et al., 2015).

Anticandidal and Anticancer Potential

Synthesis of oxadiazole derivatives has also been explored for their anticandidal properties, with some compounds showing potent activity against Candida species, suggesting their use as novel anticandidal agents (Kaplancıklı, 2011). Furthermore, the investigation into oxadiazole derivatives for anticancer activity revealed that certain compounds displayed significant anti-proliferative effects on human tumor cell lines, emphasizing their potential in cancer treatment research (Liszkiewicz et al., 2003).

Enzyme Inhibition for Alzheimer’s Disease Treatment

A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showcased enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This indicates the potential of such compounds in developing new drug candidates for neurodegenerative diseases (Rehman et al., 2018).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, often driven by the quest to discover new drugs. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBYZVBIDVEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

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